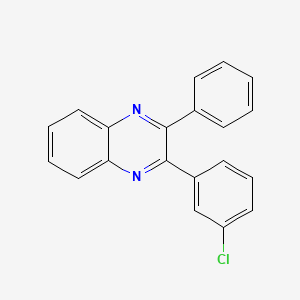

2-(3-chlorophenyl)-3-phenylquinoxaline

Description

2-(3-Chlorophenyl)-3-phenylquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a 3-chlorophenyl group at position 2 and a phenyl group at position 2. Quinoxalines are bicyclic systems composed of two fused benzene and pyrazine rings, known for their diverse applications in pharmaceuticals, materials science, and coordination chemistry. The introduction of electron-withdrawing (e.g., chlorine) and aromatic (phenyl) substituents enhances its stability and modulates electronic properties, making it a valuable intermediate for further functionalization .

Synthesis: The compound is typically synthesized via nucleophilic substitution reactions. For instance, 2-chloro-3-phenylquinoxaline reacts with dithiocarbamate salts under reflux conditions in chloroform to yield derivatives like phenylquinoxaline-2(1H)-thione, demonstrating the reactivity of the chloro substituent at position 2 . Alternative methods involve acid-catalyzed isomerization of intermediates, such as converting 10 to 2-(p-nitrobenzyl)-3-phenylquinoxaline (13) using hydrochloric acid in ethanol-benzene mixtures .

Properties

IUPAC Name |

2-(3-chlorophenyl)-3-phenylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2/c21-16-10-6-9-15(13-16)20-19(14-7-2-1-3-8-14)22-17-11-4-5-12-18(17)23-20/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZWWBDREVNGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-3-phenylquinoxaline typically involves the condensation of 3-chloroaniline with benzil in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring. Common catalysts used in this reaction include acetic acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-3-phenylquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-dione derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoxaline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. It is also used as a ligand in coordination chemistry.

Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Medicine: Due to its biological activities, 2-(3-chlorophenyl)-3-phenylquinoxaline is being investigated for its potential use in cancer therapy and as an anti-inflammatory agent.

Industry: The compound is used in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The biological activities of 2-(3-chlorophenyl)-3-phenylquinoxaline are primarily attributed to its ability to interact with various molecular targets. The compound can bind to DNA and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It also exhibits antioxidant properties, which contribute to its anti-inflammatory and anticancer activities. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Quinoxaline derivatives exhibit structural diversity based on substituent type, position, and electronic effects. Below is a detailed comparison of 2-(3-chlorophenyl)-3-phenylquinoxaline with analogous compounds:

Physicochemical Properties

Research Findings and Implications

- Electronic Modulation: Chlorine’s electron-withdrawing effect in this compound lowers the quinoxaline ring’s electron density, facilitating nucleophilic attacks at position 2. This contrasts with sulfonyl or nitro groups, which further polarize the system .

- Pharmacological Potential: While 2-(3-thienyl)-dihydrofuroquinoxaline (Ev4) is studied for CNS activity, the target compound’s applications remain underexplored, suggesting avenues for bioactivity screening .

- Structural Flexibility : Alkynyl and sulfonyl substituents (Ev6, Ev8) introduce conformational rigidity, whereas phenyl/chlorophenyl groups maintain planarity, impacting ligand-receptor interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-chlorophenyl)-3-phenylquinoxaline, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation of 1,2-phenylenediamine with substituted benzil derivatives. For example, reacting 1,2-phenylenediamine with 3-chlorobenzil in boiling acetic acid (80–100°C) under reflux for 6–12 hours yields the target compound . Optimization involves adjusting stoichiometry (1:1 molar ratio), temperature control (monitored via TLC), and acid concentration (5–10% acetic acid) to maximize yield (reported 65–75%). Post-synthesis purification is achieved via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic and crystallographic methods are used to characterize its molecular structure and purity?

- Analytical Workflow :

- X-ray Crystallography : Determines dihedral angles between substituents and the quinoxaline core (e.g., 78.45° for chlorophenyl and 35.60° for phenyl groups), confirming non-planar geometry .

- NMR : H NMR (CDCl₃, 400 MHz) identifies aromatic protons (δ 7.2–8.5 ppm) and substituent-specific shifts (e.g., Cl-substituted phenyl at δ 7.6–7.8 ppm).

- HPLC : Purity >95% verified using C18 columns (acetonitrile/water gradient, UV detection at 254 nm).

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Screening Protocol :

- Kinase Inhibition : Dose-dependent assays (0.1–100 µM) against EGFR or VEGFR2, using ATP-Glo™ kits to quantify IC₅₀ values .

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and reduce experimental iterations?

- Experimental Design :

- Variables : Temperature (60–100°C), reaction time (4–12 hours), and acetic acid concentration (5–15%).

- 2³ Factorial Matrix : Tests 8 combinations to identify critical factors. For example, higher acid concentration (15%) may reduce side products but increase hydrolysis risk. ANOVA analysis prioritizes temperature (p < 0.05) as the most significant factor .

- Response Surface Methodology (RSM) : Predicts optimal conditions (e.g., 90°C, 8 hours, 10% acid) for 80% yield.

Q. How can researchers resolve contradictions in substituent effects on biological activity?

- Case Study : Chloro vs. trifluoromethyl groups:

- Data Conflict : Chlorophenyl derivatives show higher kinase inhibition (IC₅₀ = 2.1 µM) but lower solubility than trifluoromethyl analogs (IC₅₀ = 5.8 µM) .

- Resolution :

Solubility Analysis : LogP measurements (chloro: 3.8 vs. CF₃: 2.9) explain bioavailability differences.

Co-crystallization Studies : X-ray structures reveal chloro groups enhance hydrophobic binding in kinase active sites .

Q. What computational approaches predict reactivity and guide functionalization?

- Methods :

- DFT Calculations : B3LYP/6-311G(d,p) basis set models electron-withdrawing effects of Cl and phenyl groups, predicting electrophilic substitution at C4 .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMF vs. ethanol) to optimize reaction kinetics .

Q. How do structural modifications influence the compound’s bioactivity?

- SAR Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.